molecular formula C10H10N2O B1268397 3-(4-Methylphenyl)isoxazol-5-amine CAS No. 28883-91-2

3-(4-Methylphenyl)isoxazol-5-amine

Cat. No. B1268397
CAS RN: 28883-91-2
M. Wt: 174.2 g/mol
InChI Key: APWSTGHORLJQPY-UHFFFAOYSA-N
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Description

Isoxazoles, including 3-(4-Methylphenyl)isoxazol-5-amine , are a class of heterocyclic aromatic organic compounds that have attracted interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

Isoxazoles can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. For instance, 3-Methyl-4H-isoxazol-5-ones have been synthesized via a green chemistry approach in aqueous medium, demonstrating the versatility and environmental friendliness of synthesizing isoxazole derivatives (Banpurkar, Wazalwar, & Perdih, 2018).

Molecular Structure Analysis

The molecular and electronic structure of isoxazole derivatives has been extensively studied using techniques like NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of certain isoxazole compounds were determined using various computational methods, providing insights into the structural characteristics of these molecules (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and addition-elimination processes, which can be used to synthesize a wide range of compounds with potential biological activities. For example, the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines has been described, highlighting the chemical reactivity of isoxazole rings (Girardin et al., 2009).

Scientific Research Applications

  • Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
    • Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • For example, substituted 4-[5-(3-methylphenyl)-isoxazol-3-yl]chromene 2, one of 15 analogs based on isoxazole showed the highest cytotoxicity against five cancer cell lines: MCF-7, KB, HepG2, MDA-MB-231, and SK-N-MC .
  • AChE Inhibitors

    • Isoxazoles have been synthesized and evaluated as inhibitors of Acetylcholinesterase (AChE) .
    • The docking study based on a novel series of complexes isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference .
  • Antimicrobial and Antiviral Activity

    • Many isoxazoles possess different types of biological activity, including antimicrobial and antiviral .
    • These compounds have been the subject of research in medicinal chemistry over the past decades .
  • Anti-inflammatory and Immunomodulating Activity

    • Isoxazoles also exhibit anti-inflammatory and immunomodulating activity .
    • This makes them valuable in the development of new drugs for treating inflammatory diseases and modulating immune responses .
  • Antidiabetic Activity

    • Some isoxazoles have shown antidiabetic activity .
    • This suggests potential applications in the treatment of diabetes .
  • Regulators of Immune Functions

    • Isoxazole derivatives have been reported to have immunoregulatory properties .
    • They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
    • These compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
  • Inhibitors of Lipooxygenase (LOX) and COX-2

    • Some isoxazole derivatives, such as 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b), exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .
    • These compounds could serve as leukotriene synthesis inhibitors, making them potential anti-inflammatory drugs .

Safety And Hazards

The safety and hazards associated with “3-(4-Methylphenyl)isoxazol-5-amine” can vary depending on its specific use and handling conditions. One of the isoxazole derivatives has been classified as Acute Tox. 3 Oral with Hazard Statements H301 .

Future Directions

The field of isoxazole derivatives, including “3-(4-Methylphenyl)isoxazol-5-amine”, continues to be a vibrant area of research. There is a growing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . Furthermore, the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .

properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSTGHORLJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341878
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)isoxazol-5-amine

CAS RN

28883-91-2
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-1,2-oxazol-5-amine
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